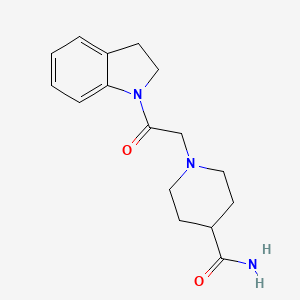

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolin-1-yl compounds are a class of nitrogen heterocycles that are beneficial scaffolds in the development of new drugs . They are often present as common cores in a variety of pharmaceutical products .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(Indolin-1-yl)ethanamine, involves a reaction with sodium hydrogencarbonate in water at 95℃, followed by a reaction with sodium hydroxide in water at 20℃ .科学的研究の応用

Allosteric Modulation of CB1 Receptor

Research into indole-2-carboxamides, which share structural similarities with "1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide," has demonstrated their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds have been shown to significantly impact binding affinity and cooperativity, indicating potential applications in the development of novel therapeutic agents targeting the CB1 receptor for conditions such as pain, obesity, and neurological disorders (Khurana et al., 2014).

Hydrogen-Bonding Studies

Investigations into the hydrogen-bonding capabilities of compounds structurally related to "this compound" have provided insights into their potential for forming specific molecular architectures. Such studies are foundational for the development of highly specific drug molecules and can facilitate the understanding of molecular interactions critical for drug design (Smith & Wermuth, 2011).

CGRP Receptor Inhibition

Research into compounds with similar frameworks has led to the identification of potent calcitonin gene-related peptide (CGRP) receptor antagonists. These findings support applications in treating migraines and possibly other conditions associated with CGRP, such as cardiovascular diseases (Cann et al., 2012).

Tubulin Inhibition

Compounds like "this compound" have been explored for their antiproliferative properties, acting as tubulin inhibitors. This suggests potential applications in cancer therapy, particularly in the development of new chemotherapeutic agents targeting microtubule dynamics (Krasavin et al., 2014).

Hydrogen Storage Applications

In the context of renewable energy, substituted piperidines and related compounds have been evaluated for their potential as reversible organic hydrogen storage materials. This research is pivotal for the advancement of hydrogen-powered fuel cells, offering a sustainable energy solution (Cui et al., 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHVTAZGGGFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![Ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)